1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one typically involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. These reagents undergo a series of reactions, including nucleophilic substitution and cyclization, to form the spirocyclic core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Known for its anticancer activity.
1,4-Dioxa-8-azaspiro[4.5]decane: Used in the synthesis of spirocyclotriphosphazenes.
2-Azaspiro[4.5]deca-1,6,9-trien-8-ones: Synthesized via tandem methods and used in various chemical applications.
Uniqueness
1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one is unique due to its specific spirocyclic structure and the presence of both piperidinyl and prop-2-en-1-one moieties. This combination of features makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-(2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-2-16(21)19-11-6-15(7-12-19)17(22)20-13-10-18(14-20)8-4-3-5-9-18/h2,15H,1,3-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDFHQILSBJBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC3(C2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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